Isometamidium Bromide Hydrobromide

Description

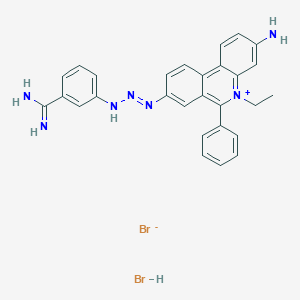

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;bromide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N7.2BrH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKRCDXAXRAULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Br.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27Br2N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961945 | |

| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium bromide--hydrogen bromide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4174-69-0 | |

| Record name | Isometamidium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium bromide--hydrogen bromide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory of Trypanocidal Chemotherapy and Phenanthridine Derivatives

The quest for effective treatments for trypanosomiasis, a debilitating parasitic disease affecting livestock, has a long and storied history. Early chemotherapeutic strategies were often limited in efficacy and fraught with toxicity. The mid-20th century marked a turning point with the advent of phenanthridine (B189435) derivatives. capes.gov.brnih.gov These compounds, characterized by their unique chemical structure, demonstrated potent activity against various trypanosome species.

The development of phenanthridines for trypanosomiasis can be traced back to the exploration of compounds with trypanocidal properties. An account from the era highlights the preparation and chemotherapeutic use of various phenanthridine compounds, noting their curative effects on bovine trypanosomiasis. capes.gov.br This period saw the introduction of several key phenanthridine drugs, including dimidium bromide and ethidium (B1194527) bromide (homidium bromide). fao.orgnih.gov These early phenanthridines, while effective, faced challenges related to toxicity and the emergence of drug-resistant parasite strains.

Isometamidium (B1672257), a complex of homidium and an aminated derivative of p-benzoquinone-amidine-guanylhydrazone, emerged from this lineage as a significant advancement. Its introduction into veterinary practice provided a much-needed tool for both the treatment and prevention of trypanosomiasis in cattle. nih.gov The historical significance of isometamidium lies in its improved prophylactic activity compared to its predecessors, offering longer periods of protection against infection.

Academic Significance of Isometamidium Bromide Hydrobromide in Veterinary Parasitology

The academic importance of isometamidium (B1672257) bromide hydrobromide in veterinary parasitology is multifaceted, extending beyond its direct application as a therapeutic agent. It has served as a critical tool for understanding the fundamental biology of trypanosomes and the complex host-parasite interactions.

A primary area of its academic significance is in the study of drug resistance. The widespread use of isometamidium inevitably led to the selection of resistant trypanosome populations, particularly Trypanosoma congolense, a major pathogen in cattle. nih.govitg.be This has spurred a vast body of research aimed at elucidating the molecular and biochemical mechanisms underlying resistance. Studies have investigated various aspects, including decreased drug accumulation in resistant parasites, the role of drug transporters, and alterations in mitochondrial function. fao.orgresearchgate.net

Furthermore, isometamidium has been instrumental in the development of laboratory models and assays for detecting drug resistance. Researchers have utilized in vitro incubation of trypanosomes with isometamidium to assess their viability and infectivity, providing a correlation with in vivo resistance levels. nih.gov Such assays are crucial for surveillance and for making informed decisions on drug use in the field.

The compound has also been central to studies on cross-resistance, where resistance to isometamidium is associated with decreased susceptibility to other trypanocidal drugs like diminazene (B1218545) and homidium. cgiar.org Understanding these patterns of cross-resistance is vital for designing effective drug rotation strategies to mitigate the spread of resistance.

Evolution of Research Paradigms Surrounding Isometamidium Bromide Hydrobromide

Nucleic Acid Interaction and Kinetoplast DNA Dynamics

A primary target of isometamidium is the kinetoplast DNA (kDNA), the extensive network of mitochondrial DNA characteristic of kinetoplastid protozoa. The drug's interaction with kDNA disrupts its structure and function, leading to a cascade of events that are detrimental to the parasite's survival.

Intracellular Localization and Accumulation within the Kinetoplast

Isometamidium is rapidly taken up by trypanosomes and demonstrates a remarkable and swift accumulation within the mitochondrion, with a specific and high concentration in the kinetoplast. researchgate.net This selective localization is a key feature of its mechanism, concentrating the drug at its primary site of action. The process is temperature-dependent and appears to involve a protein carrier for transport across the plasma membrane. acs.org The fluorescence properties of isometamidium have been instrumental in visualizing its journey into the parasite, showing a time-dependent increase in fluorescence intensity associated with the trypanosome as the drug interacts with intracellular components. acs.org

Inhibition of Type II DNA Topoisomerase Activity

Isometamidium bromide hydrobromide functions as an inhibitor of type II DNA topoisomerase, an enzyme crucial for managing the topology of DNA, particularly during replication. nih.govvdoc.pub Type II topoisomerases act by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break. epdf.pub Inhibitors of this enzyme, often referred to as "poisons," stabilize the transient complex formed between the topoisomerase and the cleaved DNA. epdf.pub This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. epdf.pub In the context of isometamidium, this inhibitory action is selectively targeted to the mitochondrial type II topoisomerase of the trypanosome. nih.gov

Impact on Kinetoplast DNA Replication and Minicircle Linearization

The inhibition of type II topoisomerase by isometamidium has a profound impact on the replication of kDNA. The kDNA of trypanosomes is a complex network composed of thousands of interlocked circular DNA molecules, primarily small minicircles and a few larger maxicircles. During replication, individual minicircles must be released from this network, replicated, and then reattached.

A key consequence of isometamidium's action is the promotion of the linearization of kDNA minicircles. nih.gov This effect, observed at therapeutically relevant concentrations, is a hallmark of type II topoisomerase inhibitors. nih.gov The resulting linearized minicircles have been found to be sensitive to proteases and possess protein bound to their 5' ends, which is characteristic of the stabilized topoisomerase-DNA complex. nih.gov By preventing the decatenation (unlinking) of the minicircle network, isometamidium effectively halts kDNA replication. researchgate.net This disruption of kDNA structure and replication can lead to the generation of dyskinetoplastic cells, which lack mitochondrial DNA and are unable to survive in the insect vector, breaking the parasite's life cycle. researchgate.netnih.gov

Mitochondrial Bioenergetics and Membrane Potential Modulation

Beyond its direct interaction with kDNA, isometamidium also significantly affects the bioenergetic state of the trypanosome's mitochondrion.

Influence on Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential (ΔΨm) is a critical component of energy production in the cell and plays a role in the uptake of certain molecules. In Trypanosoma species, the uptake and accumulation of isometamidium are dependent on the ΔΨm. researchgate.net Agents that disrupt mitochondrial function and reduce the ΔΨm have been shown to inhibit the uptake of isometamidium, suggesting that the electrical potential across the mitochondrial membrane drives the accumulation of this cationic drug. researchgate.net

Interestingly, a reduced ΔΨm is also a mechanism of resistance to isometamidium. nih.gov Trypanosome strains that are resistant to the drug often exhibit a significantly lower mitochondrial membrane potential compared to their drug-sensitive counterparts. nih.gov This adaptation likely reduces the driving force for drug accumulation within the mitochondrion, thereby lowering its intracellular concentration and toxic effect. nih.gov In some highly resistant cell lines, the loss of kDNA is associated with this reduction in ΔΨm. nih.gov

Accumulation within the Trypanosome Mitochondrion

The primary site of Isometamidium accumulation within the trypanosome is the mitochondrion, with a specific concentration in the kinetoplast, the mitochondrial DNA (kDNA) network. fao.org This accumulation is not a simple diffusion process but is driven by the mitochondrial membrane potential (ΔΨm). fao.org A higher mitochondrial membrane potential facilitates greater uptake and retention of the drug, suggesting an electrophoretic mechanism of transport across the mitochondrial membrane. fao.org

Studies on Trypanosoma congolense have demonstrated that the uptake of Isometamidium follows Michaelis-Menten-like kinetics, indicating the involvement of a saturable transport system. nih.gov The rate of drug uptake (Vmax) has been shown to correlate directly with the sensitivity of the trypanosome population to the drug. nih.gov In contrast, the affinity of the transporter for the drug (Km) does not appear to be a determinant of sensitivity. nih.gov Pulse-chase experiments have further revealed two distinct compartments of accumulated drug: a freely diffusible pool and a retained pool, the size of which is variable among different trypanosome populations and correlates with drug sensitivity. nih.gov

Fluorescence microscopy and autoradiography have visually confirmed the rapid and preferential accumulation of Isometamidium within the kinetoplast. nih.gov The intrinsic fluorescence of the drug itself has been utilized as a sensitive probe to monitor its entry and binding within live trypanosomes, confirming the presence of a high-affinity, saturable membrane transporter.

Interactive Table: Isometamidium Uptake Kinetics in Trypanosoma congolense Populations

| Population Sensitivity | Km (µM) | Vmax (pmol/min per 10⁸ cells) | Correlation with Sensitivity |

| Sensitive | 0.35 - 0.87 | High (e.g., 216) | Yes |

| Resistant | 0.35 - 0.87 | Low (e.g., 17) | Yes |

Note: The table above is interactive. You can sort the columns to compare the kinetic parameters between sensitive and resistant populations.

Implications for Mitochondrial Function and Parasite Viability

The concentration of Isometamidium within the mitochondrion has profound and lethal consequences for the parasite. The principal target of Isometamidium is the mitochondrial DNA (kDNA). fao.org The drug selectively inhibits kDNA type II topoisomerase, an essential enzyme for the replication and segregation of the complex kDNA network. fao.org

Inhibition of this topoisomerase leads to the cleavage of kDNA-topoisomerase complexes. fao.org This damage to the replication machinery results in a progressive shrinking and eventual disappearance of the kDNA network. fao.org As the kDNA encodes crucial components for mitochondrial protein synthesis and respiratory function, its loss is catastrophic for the parasite. The disruption of mitochondrial function ultimately leads to cell death, which is the basis of the trypanocidal activity of Isometamidium. fao.org The loss of the kinetoplast is a hallmark of Isometamidium action and is directly linked to the loss of parasite viability. fao.orgfao.org

Exploration of Ancillary Cellular Targets

While the mitochondrion is the primary and most well-documented target of Isometamidium, some research suggests that the drug's activity may involve other cellular pathways. It is important to note that direct evidence for Isometamidium's interaction with the following targets is less established than its mitochondrial effects.

Potential Interference with Glycosomal Metabolism

The glycosome is a unique peroxisome-like organelle in kinetoplastids that compartmentalizes the initial seven enzymes of the glycolytic pathway. This compartmentation is vital for the parasite's energy metabolism and protects it from the potentially toxic accumulation of glycolytic intermediates. vu.nl Some research into the mechanisms of action of various trypanocides has suggested that these drugs can interfere with glycosomal functions. fao.org However, specific studies detailing the direct interaction of Isometamidium with glycosomal enzymes or transporters are not extensively documented in the current literature.

Role of Adenosine (B11128) Monophosphate (AMP) Binding Proteins

Trypanosomes possess unique metabolic regulation systems, and some studies have pointed to the interference of trypanocidal drugs with an unusual adenosine monophosphate (AMP) binding protein. fao.org In other organisms, AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status. While Trypanosoma brucei has homologs of AMPK subunits, their regulation and function differ from their mammalian counterparts. nih.gov A direct inhibitory or modulatory effect of Isometamidium on these specific AMP binding proteins in trypanosomes has been hypothesized but remains an area requiring more specific investigation. fao.org

Interaction with Trypanothione (B104310) Pathway Components

Trypanosomes lack the glutathione (B108866) reductase system found in their mammalian hosts and instead rely on the unique trypanothione-based system for defense against oxidative stress. nih.gov This pathway, centered around the dithiol trypanothione and the enzyme trypanothione reductase, is essential for parasite survival and is considered a major drug target. nih.gov While it has been suggested that some trypanocides may interfere with trypanothione metabolism, a direct, proven interaction between Isometamidium and components of the trypanothione pathway has not been definitively established. fao.org Research on inhibitors of this pathway has largely focused on other classes of compounds. nih.gov

Systemic Absorption and Bioavailability in Experimental Hosts

The systemic absorption of isometamidium following intramuscular administration in animal models is characterized by its limited and variable nature. In cattle, the absolute bioavailability of intramuscularly administered isometamidium has been calculated to be approximately 65.7%. nih.gov However, studies in lactating goats have shown a considerably lower absolute bioavailability, averaging just 27%. nih.gov This poor bioavailability is often attributed to the drug's tendency to bind extensively to tissues at the site of injection, forming a depot that leads to a prolonged prophylactic effect. nih.gov

The absorption kinetics appear to be complex, with evidence of both fast and slow absorption phases. nih.gov For instance, in cattle, despite a rapid mean time to reach maximum plasma concentration (Tmax) of about 36 minutes, the mean absorption time was a lengthy 282 hours. nih.gov This suggests an initial rapid absorption phase followed by a much slower, prolonged release from the injection site. nih.gov In female rats, oral administration resulted in minimal absorption of the drug. fao.org

Distribution Profiles in Biological Tissues and Fluids

Following intramuscular administration, isometamidium plasma and serum concentrations are typically low and decline rapidly. In cattle given a 0.5 mg/kg dose, the drug was quickly detected in serum, reaching a mean maximum concentration (Cmax) of only 20 ng/ml, which then fell to below 10 ng/ml within two hours. nih.govfao.org After 120 hours, serum levels were often below the limit of detection. fao.orgfao.org A study in cattle using a higher dose of 1.0 mg/kg reported a mean Cmax of 111 ng/ml, though with significant individual variation. nih.gov In lactating goats receiving a 0.5 mg/kg intramuscular dose, a low mean Cmax of 24 ng/ml was observed at 6 hours post-administration. nih.gov

A more recent pharmacokinetic study in cattle administered a 1 mg/kg dose found that the highest plasma concentrations (488.57 ± 208.59 μg/L) were reached one hour after administration, with the drug being detectable in plasma for up to 24 hours. nih.gov No detection of isometamidium in plasma was reported beyond 36 hours after treatment. nih.gov Similarly, in camels given a single intravenous dose, plasma concentrations fell from around 9-10 µg/ml half an hour after dosing to less than 2 µg/ml after 24 hours, with no measurable drug present at 48 hours. nih.govinchem.org The development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC), has improved the ability to detect low levels of isometamidium in plasma and serum. nih.gov

Interactive Table: Peak Plasma/Serum Concentrations of Isometamidium in Animal Models

| Animal Model | Dose (mg/kg) | Route of Administration | Peak Concentration (Cmax) | Time to Peak (Tmax) | Citation |

| Cattle | 0.5 | Intramuscular | 20 ng/ml | - | nih.govfao.org |

| Cattle | 1.0 | Intramuscular | 111 ng/ml (mean) | 36 min (mean) | nih.gov |

| Cattle | 1.0 | Intramuscular | 488.57 µg/L (mean) | 1 hour | nih.gov |

| Lactating Goats | 0.5 | Intramuscular | 24 ng/ml (mean) | 6 hours | nih.gov |

| Camels | 0.5 | Intravenous | 8.7 µg/ml | 0.5 hours | nih.gov |

| Camels | 1.0 | Intravenous | 9.8 µg/ml | 0.5 hours | nih.gov |

A defining characteristic of isometamidium's pharmacokinetics is its significant accumulation and prolonged retention in specific tissues. Following administration, high concentrations of the drug are consistently found in the liver and kidneys, as well as at the site of intramuscular injection. nih.gov

In cattle, high drug concentrations were maintained at the injection site and in the liver and kidney for at least six weeks post-administration. nih.gov One study documented that 72 hours after injection, the highest concentration of radio-labeled isometamidium was at the injection site, with a calculated half-life of 39 days for these residues. fao.org The liver and kidneys were the other primary sites of drug localization, with peak concentrations observed at 72 hours and elimination half-lives of 25 and 35 days, respectively. fao.org

Similar patterns have been observed in goats. Twelve weeks after a single intravenous dose, significant concentrations of isometamidium were still detectable in the liver (6.78 µg/g) and kidney (3.26 µg/g). nih.govresearchgate.net However, after intramuscular injection, drug concentrations in the liver, kidney, and muscle were not detectable after six weeks, although residues at the injection site were still present. nih.gov The drug was not found in adipose tissue or the spleen in goats, which may be due to the limitations of the assay method used. nih.govresearchgate.net

Interactive Table: Isometamidium Tissue Concentrations in Goats (µg/g wet tissue)

| Time Post-Administration | Route of Administration | Liver | Kidney | Injection Site | Citation |

| 12 weeks | Intravenous | 6.78 | 3.26 | Not Applicable | nih.govresearchgate.net |

| 6 weeks | Intramuscular | <0.4 | <0.4 | <0.4 to 18.8 | nih.gov |

Elimination Pathways and Excretion Kinetics

The elimination of isometamidium from the body occurs through both fecal and urinary routes, with evidence suggesting that fecal excretion is the more dominant pathway. In a study involving lactating cows that received an intramuscular injection of radio-labeled isometamidium, the majority of the excreted dose was found in the feces. inchem.org Over the first seven days, 11.6% of the dose was excreted in the feces, and by day 70, this had increased to 20.8%. inchem.org In contrast, only 5% of the dose was recovered in the urine over the same 70-day period. inchem.org Another report indicated that after five days, approximately 12% of the administered dose had been voided in the feces. fao.org In goats, no isometamidium was detected in the urine during a 12-week observation period following intramuscular injection. inchem.org

Host Physiological Influences on Drug Pharmacokinetics in Research Contexts (e.g., Nutritional Status)

The physiological state of the host animal, including factors such as nutritional status, can influence the pharmacokinetic properties of isometamidium. Research in mature sheep has shown that nutritional intake can affect hormonal responses, which may in turn impact drug metabolism and distribution. nih.gov While direct studies on the effect of nutritional status on isometamidium are limited, it is known that conditions like trypanosomiasis itself can cause significant pathological effects, such as anemia and hypoglycemia, which could alter drug disposition. entomoljournal.com Furthermore, stress factors including malnutrition can cause subclinical infections to become clinical, suggesting an interaction between the host's physiological condition and the drug's efficacy, which is intrinsically linked to its pharmacokinetic profile. entomoljournal.com The health of organs crucial for drug metabolism and excretion, such as the liver and kidneys, can be compromised in various disease states, potentially altering the pharmacokinetic behavior of administered drugs. nih.gov

Elucidation of Isometamidium Bromide Hydrobromide Resistance Mechanisms in Trypanosomes

Alterations in Cellular Drug Uptake and Efflux Systems

A primary mechanism by which trypanosomes withstand the effects of isometamidium (B1672257) involves controlling the intracellular concentration of the drug. This is achieved by reducing its entry and potentially by actively expelling it, thereby preventing it from reaching its mitochondrial target in sufficient quantities.

A consistent finding in isometamidium-resistant trypanosomes, particularly in Trypanosoma congolense and Trypanosoma brucei, is a marked decrease in drug accumulation. fao.orgitg.benih.govnih.gov Studies comparing sensitive and resistant strains have demonstrated that resistant parasites exhibit significantly lower maximal uptake rates (Vmax) of the drug. fao.org This reduction in uptake leads to a lower steady-state concentration of isometamidium within the parasite, a phenotype confirmed through flow cytometry and ex vivo uptake assays. itg.benih.govnih.gov This deficit in accumulation is considered a principal driver of the resistance phenotype, as it prevents the drug from reaching the critical concentrations needed to exert its trypanocidal effect on the kinetoplast DNA (kDNA). fao.orgitg.be

The passage of isometamidium across the trypanosome's plasma membrane is mediated by various transport proteins. Alterations in these transporters are a key source of resistance.

TbAT1 (P2 Transporter): The T. brucei adenosine (B11128) transporter, TbAT1, is known to transport diamidine drugs. nih.gov While it has a high affinity for isometamidium and its expression in yeast can increase isometamidium uptake, its role in resistance is complex. researchgate.netnih.govgla.ac.uk Some research suggests its role may be inconsequential, as resistance to other drugs that use this transporter, like diminazene (B1218545), does not always confer cross-resistance to isometamidium. nih.gov

AQP2 (Aquaglyceroporin 2): Aquaglyceroporin 2 is primarily associated with resistance to pentamidine (B1679287) and melarsoprol. researchgate.netnih.govelifesciences.org Loss of AQP2 function has been linked to cross-resistance between these drugs. researchgate.net While it facilitates the accumulation of certain drugs, its direct role as a primary transporter for isometamidium and a driver of resistance is less defined compared to its established role in pentamidine uptake. nih.govelifesciences.org

Table 1: Key Membrane Transport Proteins and their Role in Isometamidium Resistance

| Transporter | Organism | Role in Isometamidium Transport/Resistance | Research Findings |

| TbAT1 | T. brucei | Implicated in uptake, but its role in resistance is debated. | Expression in yeast increases isometamidium uptake. researchgate.netgla.ac.uk However, its contribution to resistance in trypanosomes is considered potentially minor by some studies. nih.gov |

| LAPT1 | T. brucei | Reduced transport activity is associated with resistance. | Isometamidium-resistant clones show a significantly lower Vmax for LAPT1 activity. researchgate.netgla.ac.uk |

| AQP2 | T. brucei | Primarily linked to pentamidine/melarsoprol resistance. | Loss of function is associated with cross-resistance to pentamidine and melarsoprol. researchgate.netnih.gov Its specific role in isometamidium resistance is not as clearly established. |

ATP-binding cassette (ABC) transporters are a large family of proteins that use the energy from ATP hydrolysis to move various substrates across cellular membranes, including drugs. nih.govnih.gov Their role in isometamidium resistance appears to be species-specific or context-dependent. In some field-isolated and lab-induced resistant strains of T. congolense, a GAA insertion in a gene coding for an ABC transporter was identified, suggesting a potential role in drug efflux. itg.benih.gov However, this insertion was not found in all resistant strains, indicating that it is not a universal mechanism. nih.gov Conversely, studies on T. brucei have concluded that active efflux by ABC transporters was not a component of the observed isometamidium resistance mechanism, even though drug efflux could be measured in both sensitive and resistant lines. researchgate.netgla.ac.uk This suggests that while ABC transporters may contribute to resistance in some cases, perhaps in T. congolense, other mechanisms are more central in T. brucei.

Genetic and Molecular Basis of Acquired Resistance

Beyond alterations in drug transport, stable resistance to isometamidium is underpinned by specific genetic mutations. These changes can fundamentally alter the parasite's dependence on the drug's primary target, the mitochondrial genome.

A critical factor in high-level isometamidium resistance is the modification of the F1F0-ATPase complex, a key component of mitochondrial energy production. Specific point mutations have been identified in the gene encoding the gamma subunit of this complex in isometamidium-resistant T. brucei. researchgate.netgla.ac.uk Two notable mutations are G37A and C851A. researchgate.netgla.ac.uk The C851A mutation is particularly significant as it introduces a premature stop codon, leading to a truncated and non-functional gamma subunit. researchgate.netgla.ac.uk Introducing this single mutation into drug-sensitive, wild-type trypanosomes was sufficient to confer high levels of resistance to isometamidium and cross-resistance to other drugs like ethidium (B1194527), diminazene, and pentamidine. researchgate.netgla.ac.uk These mutations appear to uncouple the parasite's viability from a fully functional mitochondrion. nih.gov

The primary target of isometamidium is the kinetoplast DNA (kDNA), the unique mitochondrial genome of trypanosomes. fao.orgnih.gov The drug intercalates with kDNA, inhibiting its replication and leading to cell death. nih.gov Consequently, a strong correlation exists between high-level isometamidium resistance and the loss of kDNA, a state known as dyskinetoplasty. researchgate.netgla.ac.uknih.gov Trypanosome clones selected for isometamidium resistance were often found to have lost their kDNA. researchgate.netgla.ac.uk The mutations in the F1F0-ATPase gamma subunit are crucial in this context, as they compensate for the loss of the kinetoplast, which is normally essential for the parasite's survival. nih.gov By allowing the parasite to survive without its kDNA, these mutations render the primary drug target obsolete, resulting in a profound resistance phenotype. nih.gov

Table 2: Genetic Mutations and their Association with Isometamidium Resistance

| Gene | Mutation | Organism | Associated Phenotype |

| F1F0 ATPase Gamma Subunit | G37A | T. brucei | Found in isometamidium-resistant clones. researchgate.netgla.ac.uk Associated with kDNA loss and cross-resistance. researchgate.netgla.ac.uk |

| F1F0 ATPase Gamma Subunit | C851A | T. brucei | Introduces a stop codon. researchgate.netgla.ac.uk Confers resistance to isometamidium, ethidium, diminazene, and pentamidine when introduced into wild-type parasites. researchgate.netgla.ac.uk Facilitates loss of kDNA. researchgate.netnih.gov |

| ABC Transporter | GAA insertion | T. congolense | Identified in some isometamidium-resistant strains. itg.benih.gov Hypothesized to be involved in drug efflux. itg.benih.gov |

Polymorphisms in Putative Isometamidium Transporter Genes

The primary mechanism of resistance to isometamidium is a reduction in drug accumulation within the parasite, a process intrinsically linked to the function of membrane transporters. fao.orgresearchgate.net While the precise transporters responsible for isometamidium uptake are not all definitively identified, research points to several putative genes and protein families whose polymorphisms are associated with resistance.

Genomic analyses of experimentally induced isometamidium-resistant Trypanosoma congolense have identified shifts in the read depth at heterozygous loci in genes that code for various transporters and transmembrane proteins. researchgate.netresearchgate.net This suggests that changes in the copy number or expression levels of these genes are a key adaptation to drug pressure.

One of the implicated protein families is the ATP-Binding Cassette (ABC) transporter family. A specific GAA codon insertion within a gene coding for an ABC transporter has been linked to isometamidium resistance in T. congolense, supporting the hypothesis that these transporters play a role in drug efflux or altered uptake. gla.ac.uk

In Trypanosoma brucei, research has pointed to the involvement of several transporters. The TbAT1 (P2) aminopurine transporter, primarily known for its role in the uptake of diamidines and arsenicals, has also been shown to transport isometamidium. researchgate.netnih.gov Furthermore, studies on isometamidium-resistant T. brucei clones revealed a significantly reduced transport activity of the Low-Affinity Pentamidine Transporter (LAPT1). researchgate.netgla.ac.uk In addition to transporters, mutations in the gamma subunit of the F1F0-ATPase complex in the mitochondrion have been identified in resistant T. brucei. researchgate.netgla.ac.uk These mutations can lead to the loss of mitochondrial DNA, which is a primary target of the drug, thereby conferring resistance. researchgate.netgla.ac.uk

It is important to note that the aquaglyceroporin TbAQP2, a known transporter for pentamidine, does not appear to transport the bulkier isometamidium molecule, and its deletion does not affect sensitivity to the drug. elifesciences.org

Table 1: Putative Genes and Proteins Associated with Isometamidium Resistance

| Gene/Protein Family | Trypanosome Species | Implicated Role in Resistance | Citation |

|---|---|---|---|

| ABC Transporters | T. congolense | Potential involvement in drug efflux; specific GAA codon insertion identified. | gla.ac.uk |

| Drug/Metabolite Transporter (DMT) | T. congolense | Allele frequency shifts observed in resistant lines. | nih.gov |

| TbAT1 (P2 Transporter) | T. brucei | Involved in isometamidium uptake; also transports diamidines. | researchgate.netnih.gov |

| Low-Affinity Pentamidine Transporter (LAPT1) | T. brucei | Reduced transport activity (Vmax) observed in resistant clones. | researchgate.netgla.ac.uk |

| F1F0-ATPase (gamma subunit) | T. brucei | Point mutations (G37A, C851A) lead to loss of mitochondrial DNA, a drug target. | researchgate.netgla.ac.uk |

Phenotypic Characterization of Drug-Resistant Trypanosome Populations

In Vitro Selection and Resistance Level Quantification

The generation of drug-resistant trypanosome populations under laboratory conditions is a fundamental step in studying resistance mechanisms. A common method involves the continuous subcurative treatment of infected experimental animals, such as mice. For example, a sensitive T. congolense clone (MSOROM7) was made fully resistant to a 1 mg/kg dose of isometamidium through a series of passages in immune-suppressed mice with gradually increasing drug concentrations. researchgate.netnih.gov This process demonstrates that high-level resistance can be selected for under sustained drug pressure.

Table 2: Example of In Vivo Selection Protocol for Isometamidium Resistance in T. congolense

| Passage | Drug Dose Administered | Outcome | Citation |

|---|---|---|---|

| P1 | 0.005 mg/kg ISM | Parasites become resistant to the initial low dose. | nih.gov |

| P2 | 0.01 mg/kg ISM | Resistance level increases. | nih.gov |

| P3 | 0.02 mg/kg ISM | Continued selection for resistant parasites. | nih.gov |

| P4 | 0.04 mg/kg ISM | Further increase in resistance. | nih.gov |

| P5 | 1.0 mg/kg ISM | Parasites achieve full resistance to the standard curative dose. | nih.gov |

The level of resistance is quantified in vitro by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%. nih.gov This value provides a standardized measure to compare the sensitivity of different trypanosome strains. A higher IC50 value indicates a higher level of resistance. For instance, studies have shown that the IC50 values for various iron chelators against T. brucei and T. congolense can range from 2.1 to 220 µM, illustrating the wide variation in drug sensitivity that can be measured. nih.gov

Analysis of Cross-Resistance Patterns with Other Trypanocidal Agents

Understanding cross-resistance—where resistance to one drug confers resistance to another—is vital for selecting appropriate alternative treatments. Isometamidium shows complex cross-resistance patterns with other phenanthridines and diamidines, which can vary by trypanosome species.

Reciprocal Resistance with Phenanthridine (B189435) Derivatives (e.g., Homidium Bromide, Ethidium Bromide)

Isometamidium is a phenanthridine derivative, and it is structurally related to other drugs in its class, such as homidium bromide (also known as ethidium bromide). frontiersin.orgwoah.org Due to their similar structures and likely overlapping mechanisms of action, which involve targeting the parasite's kinetoplast DNA, a high degree of reciprocal resistance is observed. fao.org

Strong cross-resistance between isometamidium and ethidium bromide has been reported in T. brucei. nih.gov Specific mutations in the F1F0-ATPase gamma subunit in T. brucei that confer resistance to isometamidium also produce cross-resistance to ethidium. researchgate.netgla.ac.uk Similarly, resistance to homidium is considered comparable to isometamidium resistance. frontiersin.org In field studies and experimental infections, trypanosome strains resistant to one of these phenanthridines are often resistant to the others. For example, studies in Ethiopia showed that both isometamidium chloride and homidium chloride were unable to cure mice infected with T. evansi types A and B, indicating an innate shared resistance mechanism in these strains. nih.gov

Cross-Resistance with Diamidines (e.g., Diminazene, Pentamidine)

The relationship between isometamidium (a phenanthridine) and diminazene (a diamidine) is more complex and appears to be highly dependent on the trypanosome species.

In the Trypanozoon subgenus (T. brucei, T. evansi), cross-resistance is frequently observed. frontiersin.org The TbAT1/P2 transporter is responsible for the uptake of diminazene and is also implicated in isometamidium transport. researchgate.netnih.gov Therefore, alterations in this transporter can affect sensitivity to both drugs. Likewise, specific mutations in the mitochondrial F1F0-ATPase complex of T. brucei have been shown to produce resistance to isometamidium along with cross-resistance to diminazene and pentamidine. researchgate.netgla.ac.uk

In contrast, the mechanism in T. congolense appears to be different. Studies inducing stable diminazene resistance in T. congolense found that it was associated with a reduced mitochondrial membrane potential, not with altered drug transport. nih.govbiorxiv.org Crucially, these diminazene-resistant clones showed no cross-resistance with phenanthridine drugs like isometamidium. nih.gov This suggests that in T. congolense, the resistance pathways for diminazene and isometamidium can be distinct. When cross-resistance between the two drugs does occur in T. congolense, it is often not proportional; a high level of resistance to isometamidium may only result in a minor increase in resistance to diminazene. nih.gov

Table 3: Summary of Isometamidium Cross-Resistance Patterns

| Drug Class | Drug Example(s) | Cross-Resistance in T. brucei | Cross-Resistance in T. congolense | Underlying Mechanism(s) | Citation |

|---|---|---|---|---|---|

| Phenanthridines | Homidium Bromide, Ethidium Bromide | Yes (Strong/Reciprocal) | Yes (Strong/Reciprocal) | Shared drug target (kDNA); similar uptake pathways; mutations in F1F0-ATPase. | researchgate.netgla.ac.uknih.govfrontiersin.orgnih.gov |

| Diamidines | Diminazene, Pentamidine | Yes (Common) | Variable (Often absent or not proportional) | T. brucei: Shared transporters (e.g., TbAT1), mutations in F1F0-ATPase. T. congolense: Often distinct mechanisms. Diminazene resistance linked to mitochondrial membrane potential, not transport. | researchgate.netgla.ac.uknih.govfrontiersin.orgnih.govbiorxiv.org |

Evaluation of Resistance Against Quinapyramine (B1195588) and Other Trypanocides

The emergence of trypanosome strains resistant to isometamidium bromide hydrobromide has prompted extensive research into the phenomenon of cross-resistance with other trypanocidal drugs. Studies have consistently demonstrated that resistance to isometamidium is often associated with decreased sensitivity to other structurally related and unrelated compounds, most notably quinapyramine, homidium, and diminazene.

Research involving a clone of Trypanosoma congolense IL 1180, in which resistance to quinapyramine was induced, revealed significant cross-resistance to other trypanocides. asm.org This derivative strain exhibited a more than 100-fold increase in resistance to isometamidium. asm.org Furthermore, the same quinapyramine-resistant derivative showed a 28-fold increase in resistance to homidium and a 5.5-fold increase to diminazene. asm.org These findings were substantiated in both mice and goat models, highlighting the clinical relevance of this cross-resistance pattern. asm.org

Similarly, the development of resistance to isometamidium in a T. congolense clone has been shown to confer cross-resistance to other drugs. woah.org In one study, a derivative clone that was 94-fold resistant to isometamidium also displayed a 33-fold resistance to homidium, a 4.2-fold resistance to quinapyramine, and a 3.4-fold resistance to diminazene. woah.org The close chemical relationship between these compounds is a likely factor in the development of cross-resistance. asm.org

The mechanisms underlying quinapyramine resistance are thought to involve variations in the parasite's mitochondrial membrane potential. frontiersin.orgfrontiersin.org Given that isometamidium also targets the kinetoplast (the mitochondrial DNA), alterations in mitochondrial function could be a shared mechanism of resistance. fao.org

Field studies have also corroborated these laboratory findings. A study conducted in the Adamaoua region of Cameroon on naturally infected cattle identified trypanosome populations with resistance to multiple drugs, including isometamidium and diminazene. frontiersin.org Another study in Kenya on Trypanosoma evansi isolates from camels revealed widespread resistance, with many isolates showing resistance to isometamidium chloride, quinapyramine sulphate & chloride, and homidium chloride. nih.gov The prevalence of multiple drug resistance was found to be 75% in the studied isolates. nih.gov

The table below summarizes the findings on cross-resistance in a quinapyramine-resistant clone of T. congolense IL 1180. asm.org

| Drug | Fold Increase in Resistance |

| Isometamidium | >100 |

| Homidium | 28 |

| Diminazene | 5.5 |

Data derived from studies on a quinapyramine-resistant derivative of Trypanosoma congolense IL 1180. asm.org

The following table presents data on the cross-resistance profile of an isometamidium-resistant T. congolense clone. woah.org

| Drug | Fold Increase in Resistance |

| Isometamidium | 94 |

| Homidium | 33 |

| Quinapyramine | 4.2 |

| Diminazene | 3.4 |

Data derived from a study on an isometamidium-resistant derivative clone of Trypanosoma congolense. woah.org

Genetic Stability of Resistance Phenotypes in Trypanosome Clones

A crucial aspect of drug resistance in trypanosomes is the stability of the resistant phenotype over time, particularly in the absence of drug pressure. Research has shown that once acquired, resistance to this compound can be a stable genetic trait in trypanosome clones.

Studies on Trypanosoma congolense have provided evidence for the long-term stability of this resistance. Field observations in Ethiopia, based on cloned populations of T. congolense, demonstrated that the drug-resistant phenotype remained unchanged over a period of four years. fao.org This suggests that the genetic alterations responsible for resistance are heritable and are not easily lost even without continuous exposure to the drug.

Laboratory-induced resistance has also been shown to be stable. In one study, three independent lines of T. congolense MSOROM7 acquired full resistance to isometamidium. itg.be This resistant phenotype was maintained even after a six-month period without any drug pressure, indicating that the resistance is a stable characteristic of these clones. itg.be

The genetic basis for this stability is linked to specific and heritable changes in the parasite's genome. The identification of a triplet insertion in a gene encoding a putative ATP-binding cassette (ABC) transporter in isometamidium-resistant T. congolense clones provides a potential molecular explanation for the stable inheritance of resistance. nih.govnih.gov This insertion was consistently found in resistant clones from various geographical locations. nih.gov Such genetic modifications, once they occur, are passed on to subsequent generations of the parasite, ensuring the persistence of the resistant phenotype.

Furthermore, the ability of trypanosome clones with induced resistance to undergo full cyclical development in their tsetse fly vectors without losing their resistance phenotype has been demonstrated. asm.org This is significant as it means that the resistance trait can be transmitted through the natural life cycle of the parasite, contributing to its spread in the field.

The stability of resistance has significant epidemiological implications. It means that once resistance becomes established in a trypanosome population, it is unlikely to disappear quickly, even if the use of the specific drug is discontinued. This underscores the importance of strategies to prevent the development and spread of drug-resistant trypanosomes.

The table below summarizes the findings on the stability of isometamidium resistance in Trypanosoma congolense.

| Study Type | Organism | Duration of Stability without Drug Pressure | Reference |

| Field Observation | Trypanosoma congolense | 4 years | fao.org |

| Laboratory Induction | Trypanosoma congolense MSOROM7 | 6 months | itg.be |

Efficacy Assessments of Isometamidium Bromide Hydrobromide in Trypanosomiasis Research Models

In Vitro Susceptibility Profiling of Trypanosoma Species and Strains

In vitro studies are fundamental in determining the intrinsic susceptibility of trypanosomes to isometamidium (B1672257). These assays provide a baseline understanding of the drug's activity, help in the early detection of drug resistance, and guide the selection of appropriate therapeutic strategies.

Efficacy against Trypanosoma congolense Isolates

Trypanosoma congolense is a primary cause of nagana in cattle, and the efficacy of isometamidium against this species is of paramount importance. In vitro assays have demonstrated variability in the susceptibility of different T. congolense isolates to isometamidium. nih.gov For instance, a drug sensitivity assay using an incorporation of [3H]-hypoxanthine showed that the 50% inhibitory concentration (IC50) values for isometamidium varied among different isolates. nih.gov Notably, two isolates from lions were found to be 1,000 to 10,000 times more sensitive than isolates from cattle, highlighting significant strain-dependent differences in susceptibility. nih.gov

Further research using an in vitro assay with metacyclic trypanosomes revealed that a highly drug-sensitive T. congolense population (IL 1180) was completely eliminated by 10 ng/ml of isometamidium chloride. nih.gov In contrast, isometamidium-resistant derivatives of the same population required much higher concentrations of 1000 ng/ml and 2000 ng/ml to achieve the same effect. nih.gov This underscores the significant impact of drug resistance on the in vitro efficacy of isometamidium. Studies have also shown a strong correlation between the in vivo resistance level and the ability of T. congolense to remain infective after in vitro incubation with isometamidium. nih.gov Isolates with high in vivo resistance remained infective even after exposure to high concentrations of the drug. nih.gov

| T. congolense Isolate/Population | In Vitro Efficacy Metric | Isometamidium Concentration | Reference |

| Cattle Isolates | IC50 | Varied | nih.gov |

| Lion Isolates | IC50 | 10³-10⁴ times lower than cattle isolates | nih.gov |

| IL 1180 (drug-sensitive) | Minimum Effective Concentration (100% kill) | 10 ng/ml | nih.gov |

| IL 3343 (resistant derivative) | Minimum Effective Concentration (100% kill) | 1000 ng/ml | nih.gov |

| IL 3344 (resistant derivative) | Minimum Effective Concentration (100% kill) | 2000 ng/ml | nih.gov |

| KE 2887 & CP 81 (highly resistant) | Resistant to | 100 ng/ml | nih.gov |

| IL 3274 & IL 3330 (highly resistant) | Resistant to | 1000 ng/ml | nih.gov |

Activity against Trypanosoma brucei Bloodstream Forms and Procyclic Forms

The activity of isometamidium against Trypanosoma brucei, the causative agent of sleeping sickness in humans and nagana in animals, has also been investigated in vitro. Studies have shown that isometamidium is readily taken up by inactivated T. brucei. nih.gov However, its uptake by living parasites is significantly reduced or inhibited in the presence of plasma. nih.gov

Research comparing the in vitro effectiveness of isometamidium against different life cycle stages of T. brucei has provided valuable insights. While bloodstream forms are the relevant stage for mammalian infection, procyclic forms, which develop in the tsetse fly vector, are often used in laboratory studies. However, studies on T. congolense have shown that the drug sensitivity of procyclic forms can differ markedly from that of bloodstream forms, suggesting that procyclic forms may not be a reliable model for determining the drug sensitivity of the infective stage. nih.gov In contrast, other research on T. brucei has indicated that for some enzymes, the patterns in bloodstream and procyclic forms are identical, suggesting that procyclic forms could be a suitable substitute for bloodstream forms in certain isoenzyme studies. nih.gov

A study investigating the effects of various isoprenoid compounds on T. brucei found that both procyclic and bloodstream forms are killed by these compounds, with LD50 values in the range of 5-30 microM. nih.gov This suggests that some cellular targets are common to both life-cycle stages. However, the metabolic differences between the two forms are well-documented, with bloodstream forms relying solely on glycolysis for energy, while procyclic forms have a more complex metabolism. plos.org

Evaluation against Trypanosoma vivax and Trypanosoma evansi

Isometamidium has demonstrated significant in vitro activity against Trypanosoma vivax and Trypanosoma evansi. Comparative studies have shown that isometamidium chloride is more effective in vitro against T. vivax than against T. brucei. cgiar.org

Preclinical Prophylactic and Therapeutic Efficacy in Animal Models

Animal models are indispensable for evaluating the prophylactic and therapeutic potential of isometamidium under conditions that more closely mimic natural infection. These studies provide crucial data on the drug's ability to prevent infections and cure established ones in a living system.

Long-Term Prophylaxis Studies in Livestock Models (e.g., Cattle, Sheep)

Isometamidium is widely used for its prophylactic properties in livestock. In cattle, a single treatment has been shown to provide complete protection against monthly challenges with tsetse flies infected with T. congolense for 4 to 5 months, depending on the parasite strain. cgiar.org The duration of protection is directly related to the amount of drug administered. cgiar.org The presence of an existing infection at the time of prophylactic treatment does not appear to affect the protection period. cgiar.org

Field trials in cattle have confirmed the prophylactic efficacy of isometamidium. In one study, the cumulative infection rate in cattle treated with a standard intramuscular injection of isometamidium was 58.5% after eight months, significantly lower than the 77.4% in the untreated control group. nih.govnih.gov An even lower infection rate of 27.7% was observed in cattle that received isometamidium via a sustained-release device, demonstrating the potential for advanced delivery systems to extend the prophylactic period. nih.govnih.gov

In sheep and goats, studies have shown that isometamidium metabolism differs between the two species, which could have implications for its prophylactic use in areas with high tsetse fly challenge. ojvr.org Although serum levels of the drug were initially higher in goats, the elimination half-life was longer in sheep. ojvr.org In sheep experimentally infected with T. vivax, isometamidium provided protection for a period ranging from 118 to 195 days. nih.govcapes.gov.br

| Animal Model | Trypanosoma Species | Prophylactic Outcome | Duration of Protection | Reference |

| Cattle | T. congolense (IL 1180) | Complete protection against monthly challenge | 4 months | cgiar.org |

| Cattle | T. congolense (IL 285) | Complete protection against monthly challenge | 5 months | cgiar.org |

| Cattle | T. congolense (field conditions) | Reduced cumulative infection rate | 8 months (monitoring period) | nih.govnih.gov |

| Sheep | T. vivax | Protection against infection | 118-195 days | nih.govcapes.gov.br |

| Goats | Trypanosomosis (natural challenge) | Varied based on metabolism | - | ojvr.org |

Therapeutic Response in Experimentally Infected Murine and Other Small Animal Models

Murine models are frequently used to assess the therapeutic efficacy of trypanocidal drugs. In mice infected with drug-sensitive T. congolense, isometamidium has been shown to be curative. nih.gov However, against drug-resistant clones, the therapeutic efficacy is significantly reduced, with infections often relapsing after treatment. nih.gov

Studies in rats experimentally infected with T. evansi have shown that isometamidium can be effective. fao.orgcabidigitallibrary.org In one study, a 90% anti-trypanosomal efficacy was achieved, with the drug significantly improving hematological parameters like hemoglobin and packed cell volume. nih.govresearchgate.net However, complete cure was not always achieved, and relapse of infection was observed in some cases. nih.govresearchgate.net For instance, one study reported that isometamidium failed to cure any mice infected with certain Ethiopian T. evansi stocks. nih.gov Another study found that while a 1 mg/kg dose cured 4 out of 6 mice infected with one T. evansi stock, it failed to cure any mice infected with other stocks. nih.gov

In Sokoto Red bucks experimentally infected with T. congolense, a 2% solution of isometamidium was found to be more effective than a 1% solution, preventing relapse for at least five weeks post-treatment, whereas the 1% solution led to relapse within two weeks. researchgate.net

| Animal Model | Trypanosoma Species/Strain | Therapeutic Outcome | Key Findings | Reference |

| Mice | T. congolense (drug-sensitive) | Curative | Effective in clearing infection | nih.gov |

| Mice | T. congolense (drug-resistant) | Relapse | Reduced therapeutic efficacy | nih.gov |

| Rats | T. evansi | 90% efficacy | Improved hematological parameters | nih.govresearchgate.net |

| Rats | T. evansi | Varied efficacy | Relapses observed in some cases | fao.orgcabidigitallibrary.org |

| Mice | Ethiopian T. evansi stocks | Failure to cure | High level of drug resistance observed | nih.govresearchgate.net |

| Sokoto Red bucks | T. congolense | 2% solution more effective | Prevented relapse for a longer duration than 1% solution | researchgate.net |

Correlation between In Vitro Susceptibility and In Vivo Protective Efficacy

The relationship between the in vitro susceptibility of trypanosomes to isometamidium and the in vivo protective efficacy of the drug is a critical area of research for predicting treatment outcomes and detecting drug resistance. Studies have demonstrated a strong correlation between the two, providing a valuable tool for laboratory assessment of potential resistance.

In one such study, a short-term in vitro incubation of Trypanosoma congolense isolates with varying concentrations of isometamidium was followed by assessing the infectivity of the parasites in mice. nih.govdocumentsdelivered.com The results clearly indicated that isolates known to have a high level of resistance in live animals remained infective even after being exposed to higher concentrations of the drug in the laboratory. nih.govdocumentsdelivered.com This direct relationship suggests that in vitro assays can serve as a reliable and relatively rapid method for detecting isometamidium resistance in T. congolense. nih.govdocumentsdelivered.com

Further research has delved into the specifics of this correlation by examining the 50% inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of the parasite population. A drug sensitivity assay was developed to determine the IC50 of isometamidium and its related compounds against both T. congolense and Trypanosoma brucei brucei. nih.gov The findings from these in vitro tests were then compared with in vivo single-dose tests in mice to evaluate both the trypanocidal and prophylactic activity of the compounds. nih.gov

Interestingly, while purified isometamidium showed the highest activity in vitro, the prophylactic effect observed in vivo was also significant. nih.gov This supports the utility of in vitro screening for new trypanocidal drug candidates and for monitoring the emergence of resistant trypanosome isolates. nih.gov However, it is important to note that the correlation is not always straightforward. For instance, some compounds that show strong trypanocidal activity in vitro may not translate to effective in vivo treatment, potentially due to factors like poor solubility in testing media. nih.govacs.org

The following table illustrates the in vitro susceptibility of different Trypanosoma species to Isometamidium Chloride, a salt of Isometamidium.

Table 1: In Vitro Susceptibility of Trypanosoma Species to Isometamidium Chloride

| Trypanosome Species | IC50 (nM) |

|---|---|

| T. congolense IL3000 | 30 - 40 |

| T. brucei brucei | Similar to T. congolense |

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the parasite population. Data is compiled from studies assessing the activity of Isometamidium and its analogues. nih.govnih.gov

This correlation between laboratory findings and real-world efficacy is fundamental for the strategic use of isometamidium in controlling animal African trypanosomiasis.

Influence of Parasite Strain Virulence on Efficacy Outcomes

The virulence of the infecting Trypanosoma strain plays a significant role in determining the efficacy of isometamidium bromide hydrobromide treatment. The outcome of an infection and the success of chemotherapy are influenced by a complex interplay between the host's immune system, the drug, and the inherent characteristics of the parasite strain. frontiersin.org

Different strains of the same Trypanosoma species can exhibit varying degrees of virulence, which can manifest as differences in replication rate, tissue tropism, and the severity of the clinical signs they produce. frontiersin.org Highly virulent strains can cause rapid and severe disease, sometimes leading to the death of the host even before treatment can be fully effective. nih.gov

Research has shown that the effectiveness of isometamidium can be compromised when dealing with highly virulent strains of Trypanosoma evansi. nih.gov In experimental infections in mice, the high virulence of some T. evansi stocks led to the death of some animals before the completion of treatment, highlighting the drug's inability to control the infection in these cases. nih.gov This suggests that for particularly aggressive parasite strains, alternative treatment strategies, such as the use of different drugs or combination therapies, might be necessary. nih.gov

Furthermore, the species of the infecting trypanosome also significantly impacts treatment outcomes. For instance, isometamidium has been found to be highly effective against Trypanosoma vivax infections in cattle and sheep, providing long periods of protection. nih.gov In contrast, complete clearance of T. evansi infections has not always been achieved with the same drug. nih.gov There is also evidence of T. congolense strains resistant to homidium and some indication of T. vivax resistance to isometamidium, further complicating the treatment landscape. nih.gov

The table below provides a summary of the efficacy of Isometamidium against different Trypanosoma species and strains, highlighting the influence of parasite virulence and species on treatment outcomes.

Table 2: Efficacy of Isometamidium Against Various Trypanosoma Species and Strains

| Trypanosome Species/Strain | Host | Efficacy Outcome | Reference |

|---|---|---|---|

| Trypanosoma congolense (Isometamidium-resistant isolates) | Mice | Remained infective after incubation in high drug concentrations | nih.gov |

| Trypanosoma evansi (Highly virulent stocks) | Mice | Ineffective, with some mice dying before end of treatment | nih.gov |

| Trypanosoma vivax | Sheep and Cattle | Highly effective, with protection for 118-195 days | nih.gov |

| Trypanosoma evansi | Experimentally infected animals | Incomplete effects observed | nih.gov |

| Trypanosoma congolense | Cattle | Evidence of resistance to homidium | nih.gov |

| Trypanosoma vivax | Cattle | Some evidence of resistance to isometamidium | nih.gov |

These findings underscore the importance of considering the specific parasite strain and its virulence when designing treatment protocols for trypanosomiasis. The development of resistance and the inherent differences in susceptibility among Trypanosoma species and strains necessitate ongoing surveillance and research to ensure the continued efficacy of essential drugs like this compound.

Advanced Analytical and Spectroscopic Characterization in Isometamidium Bromide Hydrobromide Research

Chromatographic Methodologies for Quantification and Detection

Chromatographic techniques are essential for separating Isometamidium (B1672257) from its related impurities and complex biological matrices, allowing for precise quantification and detection.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control of Isometamidium Bromide Hydrobromide. Researchers have developed and validated several reversed-phase (RP-HPLC) methods to determine the compound in the presence of its manufacturing-related impurities and degradation products. nih.govresearchgate.net These methods are designed to be selective, reproducible, and precise. nih.gov

A key aspect of method development involves optimizing the stationary and mobile phases to achieve adequate separation of Isometamidium from structurally similar compounds. researchgate.net For instance, one validated method utilizes a Licrospher-60 RP-select B column with a mobile phase consisting of acetonitrile (B52724) and a potassium dihydrogen phosphate (B84403) buffer (pH 3.0), with UV detection at 320 nm. nih.gov Another approach employed a reversed-phase C18 column with an isocratic mobile phase composed of acetonitrile, methanol, a phosphate buffer, and hexane (B92381) sulfonate, with UV detection at 291 nm. researchgate.net

Validation of these HPLC methods is conducted in accordance with established guidelines, such as those from the FDA and ICH, to ensure reliability. researchgate.net Key validation parameters include linearity, accuracy, precision (both intra-day and inter-day), selectivity, and system suitability. researchgate.net For example, a developed method demonstrated a limit of detection of 45 ng/ml for Isometamidium. nih.gov Stability-indicating studies are also performed to confirm that the method can accurately measure the compound in the presence of its degradants, which might form under various stress conditions like hydrolysis or oxidation. researchgate.netnih.gov

| Parameter | Method 1 | Method 2 |

| Column | Licrospher-60 RP-select B | RP-C18 (250 mm x 4.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile/KH2PO4 (pH 3.0, 20 mM) (25:75 v/v) | Acetonitrile, Methanol, Phosphate buffer, Hexane sulfonate (isocratic) |

| Detection | UV at 320 nm | UV at 291 nm |

| Flow Rate | Not specified | 0.6 mL/min |

| Limit of Detection (LOD) | 45 ng/ml | Not specified |

| Validation | Method is selective, reproducible, and precise. nih.gov | Validated per FDA and ICH guidelines for linearity, accuracy, precision, and selectivity. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and specificity for the detection and quantification of Isometamidium, making it the gold standard for analyzing drug residues in complex matrices. nih.govnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry. youtube.com The high selectivity of LC-MS/MS allows for molecular information to be obtained, ensuring a high degree of certainty in the identification of the analyte. youtube.com

A validated LC-MS/MS method has been developed for the determination of Isometamidium residues in animal-derived products like milk and meat. nih.gov In this method, samples are first extracted using a solution of acetonitrile and ammonium (B1175870) formate-methanol. nih.gov The extract is then concentrated, and the drug is quantified by LC-MS/MS using an external standard method. nih.gov Such methods are validated to demonstrate linearity over a specific concentration range, with established limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a developed assay showed linearity between 1-100 µg/L, with an LOD of 0.05 µg/kg and an LOQ of 5 µg/kg in bovine tissues and milk. nih.gov The accuracy of the method is confirmed by recovery studies, with average recoveries reported between 73.8% and 93.9%. nih.gov

| Parameter | LC-MS/MS Method for Isometamidium in Animal Tissues |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Matrix | Bovine tissues and milk |

| Extraction | Acetonitrile and 0.25 mol/L ammonium formate-methanol (v/v, 1:1) |

| Quantification | External standard method |

| Linear Range | 1-100 µg/L |

| Limit of Detection (LOD) | 0.05 µg/kg |

| Limit of Quantification (LOQ) | 5 µg/kg |

| Average Recovery | 73.8% - 93.9% |

| Precision (RSD%) | 2.3% - 7.5% |

Immunoanalytical Approaches for Drug Monitoring

Immunoassays provide a valuable tool for high-throughput screening and monitoring of Isometamidium levels in biological samples, complementing chromatographic methods.

Development and Optimization of Competitive Enzyme Immunoassays (ELISA)

Competitive enzyme-linked immunosorbent assays (ELISAs) have been successfully developed for the accurate measurement of Isometamidium in the serum of treated animals. nih.gov These assays are highly sensitive and specific, providing a practical means for monitoring drug concentrations in field situations. cgiar.org The principle of a competitive ELISA involves competition between the drug in the sample and a labeled drug conjugate for a limited number of specific antibody binding sites immobilized on a microtiter plate. nih.govtoxicology.abbott The resulting signal is inversely proportional to the concentration of the drug in the sample. mdpi.com

The development process involves producing anti-isometamidium antibodies and optimizing various assay conditions. nih.gov A significant advantage of these ELISAs is their high sensitivity, with detection limits reported as low as 0.5 pg/ml, requiring only a very small serum volume (e.g., 5 microliters). nih.gov The assays demonstrate high specificity, with no cross-reactivity observed with other common trypanocidal drugs like diminazene (B1218545) aceturate and homidium bromide. nih.gov Further optimizations have led to simplified procedures, reducing the number of incubation steps and allowing for pre-coated plates to be stored frozen, which enhances throughput. www.gov.uk These optimized assays show good reproducibility, with low coefficients of variation (CVs) for duplicate samples, typically around 5%. www.gov.uk

| Feature | Developed Isometamidium ELISA |

| Assay Type | Competitive Enzyme-Linked Immunosorbent Assay (ELISA) |

| Sample Matrix | Cattle Serum |

| Key Principle | Competition between free drug and enzyme-labeled drug for antibody binding sites. nih.govtoxicology.abbott |

| Sensitivity (LOD) | 0.5 pg/ml nih.gov to 0.5 ng/ml www.gov.uk |

| Sample Volume | As low as 5 µL nih.gov |

| Specificity | No cross-reactivity with diminazene aceturate or homidium bromide. nih.gov |

| Reproducibility (CV%) | ~5% www.gov.uk |

| Application | Monitoring serum drug levels for assessing treatment campaigns and drug resistance. nih.govcgiar.org |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of this compound.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Analytical Purposes

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide valuable information about the chemical structure and concentration of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The electronic transitions within the aromatic and conjugated systems of the isometamidium cation are responsible for its characteristic UV-Vis spectrum. The phenanthridine (B189435) ring system, with its extensive conjugation, gives rise to strong absorption bands. While specific absorption maxima (λmax) for the bromide hydrobromide salt are not extensively documented in publicly available literature, studies on the closely related isometamidium chloride hydrochloride reveal important spectral features. The fluorescence properties of isometamidium, a related phenomenon, show an excitation maximum at 374 nm and an emission maximum that shifts from 600 nm to 584 nm upon interaction with trypanosomes. This fluorescence is a key principle in some analytical methods for its detection.

Interactive Data Table: UV-Vis Spectral Properties of Isometamidium (based on related compounds)

| Property | Wavelength (nm) | Notes |

| Excitation Maximum | 374 | Based on fluorescence analysis of Isometamidium Chloride. |

| Emission Maximum | 584 - 600 | Shifts upon binding to cellular components. |

Infrared (IR) Spectroscopy:

Interactive Data Table: Predicted Key Infrared (IR) Absorption Regions for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H (amines, imines) | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2960 - 2850 | Aliphatic C-H (ethyl group) | Stretching |

| 1650 - 1550 | C=N, C=C (aromatic rings) | Stretching |

| 1500 - 1400 | Aromatic C-C | Stretching |

| Below 1000 | C-H Bending, Ring Vibrations | Bending |

Utilization of Deuterated this compound in Analytical Research

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in chromatography-mass spectrometry (LC-MS) based methods. Deuterated this compound (Isometamidium-d5 Bromide Hydrobromide) serves as an ideal internal standard for the accurate quantification of isometamidium in complex biological matrices.

The principle behind using a deuterated internal standard lies in its chemical and physical similarity to the non-deuterated analyte. Isometamidium-d5 Bromide Hydrobromide has the same retention time in liquid chromatography and similar ionization efficiency in the mass spectrometer as the native compound. However, it is distinguishable by its higher mass due to the presence of five deuterium (B1214612) atoms on the ethyl group. This mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard.

Interactive Data Table: Properties of Isometamidium and its Deuterated Analog for Analytical Research

| Compound | Molecular Formula | Key Application in Analytical Research | Rationale |

| This compound | C₂₈H₂₆N₇·HBr·Br | Analyte | The target compound for quantification in biological samples. |

| Isometamidium-d5 Bromide Hydrobromide | C₂₈H₂₁D₅N₇·HBr·Br | Internal Standard | Co-elutes with the analyte and corrects for matrix effects and sample preparation variability in LC-MS analysis. |

Comparative Research of Isometamidium Bromide Hydrobromide with Other Trypanocidal Agents

Comparative Analysis of Molecular Mechanisms of Action

The primary trypanocidal drugs used in veterinary medicine, including isometamidium (B1672257), diminazene (B1218545) aceturate, and suramin (B1662206), operate through distinct molecular pathways. While none of these agents were initially designed with a specific intracellular target in mind, subsequent research has illuminated their different modes of action, largely centered on uptake mechanisms and interaction with parasitic DNA and metabolic processes.

Isometamidium and other Phenanthridines (e.g., Homidium): The principal target for isometamidium is the parasite's kinetoplast DNA (kDNA), a unique network of interlocked mitochondrial DNA minicircles and maxicircles. It is believed that isometamidium accumulates rapidly and preferentially within the kinetoplast. The proposed mechanism involves the cleavage of kDNA-topoisomerase II complexes, thereby inhibiting the replication of the kinetoplast, a process essential for cell division. Some studies also suggest that phenanthridines, as a class, act by causing a breakdown of the kinetoplast network. researchgate.netnih.gov The accumulation of the drug is thought to be driven by the mitochondrial membrane potential. nih.gov

Diamidines (e.g., Diminazene Aceturate, Pentamidine): Like phenanthridines, diminazene aceturate also targets DNA. However, its uptake mechanism is a key differentiator. Diamidines are actively transported into the trypanosome cell by specific purine (B94841) transporters, most notably the P2/TbAT1 transporter. nih.govfrontiersin.org Once inside, they bind to the minor groove of AT-rich sequences of both nuclear and kinetoplast DNA. This interaction interferes with DNA replication and transcription, leading to cell death. Pentamidine (B1679287), used in human African trypanosomiasis, also utilizes this transporter and can create cross-links between adenine (B156593) bases in AT-rich DNA regions and inhibit mitochondrial type II topoisomerase. frontiersin.org

Suramin: In contrast to the DNA-intercalating agents, suramin's mechanism is metabolic. Suramin is a large polysulfonated naphthylamine that does not readily cross cell membranes. It is understood to be taken up by receptor-mediated endocytosis, possibly by binding to serum proteins like low-density lipoprotein (LDL). nih.govnih.gov Inside the parasite, its primary mode of action is the inhibition of key enzymes in the glycolytic pathway, such as glycerol-3-phosphate dehydrogenase, which disrupts ATP production and leads to an energy crisis within the cell. nih.govfrontiersin.org

Table 1: Comparative Molecular Mechanisms of Major Trypanocidal Agents

| Drug Class | Example Agent | Primary Cellular Target | Proposed Molecular Mechanism of Action | Uptake Mechanism |

|---|---|---|---|---|

| Phenanthridines | Isometamidium Bromide Hydrobromide | Kinetoplast DNA (kDNA) | Inhibits kDNA replication, likely via cleavage of kDNA-topoisomerase II complexes. researchgate.net | Accumulation driven by mitochondrial membrane potential. nih.gov |

| Diamidines | Diminazene Aceturate | Nuclear and Kinetoplast DNA | Binds to AT-rich minor groove of DNA, interfering with replication and transcription. nih.gov | Active transport via P2/TbAT1 purine transporters. frontiersin.org |

| Polysulfonated Naphthylamines | Suramin | Glycolytic Enzymes | Inhibits glycerol-3-phosphate dehydrogenase, blocking ATP production. nih.govfrontiersin.org | Receptor-mediated endocytosis. nih.govnih.gov |

Differential Susceptibility and Resistance Profiles Across Drug Classes

Drug resistance is a major impediment to the control of animal trypanosomiasis, with varying profiles observed across different drug classes and trypanosome species.

Isometamidium: Resistance to isometamidium is a widespread and growing problem, particularly for Trypanosoma congolense and, to a lesser extent, T. vivax and T. brucei. nih.gov The primary mechanism of resistance is a reduction in drug accumulation within the parasite. researchgate.netnih.gov This may be caused by a diminished mitochondrial electrical potential, which would reduce the driving force for drug uptake into the mitochondrion, or by an increased efflux of the drug from the cell. researchgate.netnih.gov Crucially, significant cross-resistance exists between isometamidium and other phenanthridines like homidium, as well as with the diamidine, diminazene aceturate. nih.govresearchgate.netwoah.org The development of resistance to isometamidium has been shown to confer a degree of resistance to diminazene, homidium, and quinapyramine (B1195588). woah.org